10-Hydroxy Imipramine
Overview
Description
10-Hydroxy Imipramine is a metabolite of imipramine, a tricyclic antidepressant. Imipramine is primarily used to treat depression and enuresis (bedwetting) in children. The hydroxylation of imipramine, catalyzed by the enzyme cytochrome P450 2D6, results in the formation of this compound . This compound retains some pharmacological activity and contributes to the overall therapeutic effects of imipramine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary synthetic route for 10-Hydroxy Imipramine involves the hydroxylation of imipramine. This reaction is typically catalyzed by cytochrome P450 enzymes, particularly cytochrome P450 2D6 . The reaction conditions include the presence of oxygen and a suitable cofactor, such as NADPH, to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of this compound is generally achieved through biotransformation processes using microbial or enzymatic systems. These systems are designed to mimic the metabolic pathways in the human body, allowing for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxy Imipramine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming imipramine.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Imipramine.
Substitution: Various substituted imipramine derivatives.
Scientific Research Applications
10-Hydroxy Imipramine has several scientific research applications, including:
Mechanism of Action
10-Hydroxy Imipramine exerts its effects by inhibiting the reuptake of neurotransmitters, specifically norepinephrine and serotonin, in the brain . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms. The compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons .
Comparison with Similar Compounds
2-Hydroxyimipramine: Another hydroxylated metabolite of imipramine, differing in the position of the hydroxyl group.
10-Hydroxydesipramine: A hydroxylated metabolite of desipramine, a related tricyclic antidepressant.
Imipramine N-oxide: An oxidized metabolite of imipramine.
Uniqueness: 10-Hydroxy Imipramine is unique due to its specific hydroxylation at the 10th position, which influences its pharmacological activity and metabolic stability. This distinct structural feature allows it to retain some therapeutic effects of imipramine while also contributing to the overall pharmacokinetic profile of the parent drug .
Properties
IUPAC Name |
11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21/h3-6,8-11,19,22H,7,12-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMIJDLRAXUDLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000615 | |
Record name | 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796-28-1 | |
Record name | 10-Hydroxyimipramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000796281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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